(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Overview
Description
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is an organic compound that features a pyrazole ring substituted with an ethyl group, a thiophene ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with thiophene-3-carbaldehyde to form the pyrazole ring, followed by the introduction of the methanol group through a reduction reaction. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiophene or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)formaldehyde or (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)carboxylic acid.
Reduction: Formation of reduced thiophene or pyrazole derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
- (1-ethyl-3-(furan-3-yl)-1H-pyrazol-5-yl)methanol
- (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Uniqueness
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it distinct from similar compounds with different heterocyclic rings, such as furan or pyridine, which may exhibit different chemical behaviors and applications.
Properties
IUPAC Name |
(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-12-9(6-13)5-10(11-12)8-3-4-14-7-8/h3-5,7,13H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDGOEHHRFIROZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CSC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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